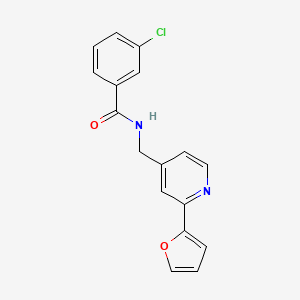![molecular formula C27H27N3O5 B2933476 2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 932469-52-8](/img/structure/B2933476.png)
2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H27N3O5 and its molecular weight is 473.529. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral and Neuroprotective Applications
A novel anilidoquinoline derivative was synthesized and evaluated for its efficacy in treating Japanese encephalitis. This compound exhibited significant antiviral and antiapoptotic effects in vitro, demonstrating decreases in viral load and an increase in survival rates in virus-infected mice. This research illustrates the potential of quinoline derivatives in developing treatments for viral infections and their neuroprotective properties (Ghosh et al., 2008).
Structural Studies and Fluorescence Properties
The structural aspects of two amide-containing isoquinoline derivatives were studied, revealing their ability to form gels or crystalline solids upon treatment with different mineral acids. These compounds also demonstrated enhanced fluorescence emission upon forming host–guest complexes, indicating their utility in materials science and fluorescence-based applications (Karmakar et al., 2007).
Antitumor Activity
Methoxy-indolo[2,1‐a]isoquinolines and their derivatives were synthesized and evaluated for cytostatic activity in vitro against various cancer cell lines. Some of these compounds showed significant inhibition of cell proliferation, underscoring their potential as antitumor agents (Ambros et al., 1988).
Synthesis and Molecular Docking Studies
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated broad spectrum antitumor activity, with some being more potent than the positive control, indicating their promise in cancer therapy. Molecular docking studies further elucidated their mechanism of action, particularly through inhibition of specific kinases (Al-Suwaidan et al., 2016).
Safety And Hazards
As with any chemical compound, handling should be done with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety and handling information.
Orientations Futures
The use of such compounds is typically in the field of scientific research, particularly in the development of new pharmaceuticals and materials. However, without specific studies or papers on this compound, it’s difficult to predict its future applications.
Propriétés
IUPAC Name |
2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c1-33-22-11-9-18-13-19(16-28-20-7-5-4-6-8-20)27(32)30(23(18)15-22)17-26(31)29-21-10-12-24(34-2)25(14-21)35-3/h4-15,28H,16-17H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCPVZSNMSWDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC(=C(C=C3)OC)OC)CNC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

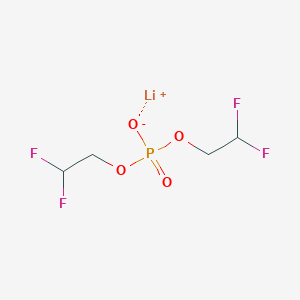
![6-(furan-2-ylmethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2933394.png)
![N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2933397.png)
![3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2933399.png)
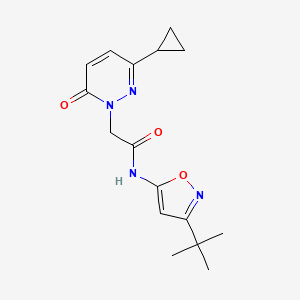
![4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide](/img/structure/B2933401.png)
![(1R,5R,7R,9R,10S,13R,15S)-7-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)oxan-2-yl]oxy-15-hydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B2933403.png)
![5,6-dichloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2933404.png)
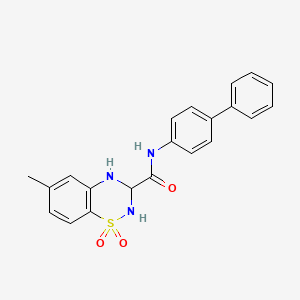
![3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2933409.png)
![N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2933412.png)
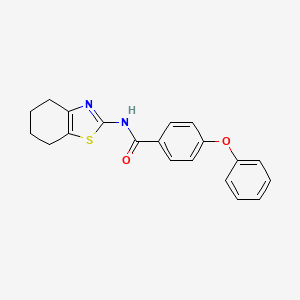
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2933415.png)
